REACTION_CXSMILES
|
C([O:6][CH2:7][C:8](=[C:14]([CH3:16])[CH3:15])[CH2:9][CH:10]=[C:11]([CH3:13])[CH3:12])(=O)CCC.C(C(CC=C(C)C)CO)(C)=C.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>>[C:14]([CH:8]([CH2:9][CH:10]=[C:11]([CH3:13])[CH3:12])[CH:7]=[O:6])([CH3:16])=[CH2:15]
|
Name
|
2-isopropylidene-5-methyl-4-hexenyl butyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OCC(CC=C(C)C)=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C(CO)CC=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
2-isopropenyl-5-methyl-4-hexenal
|
Type
|
product
|
Smiles
|
C(=C)(C)C(C=O)CC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |